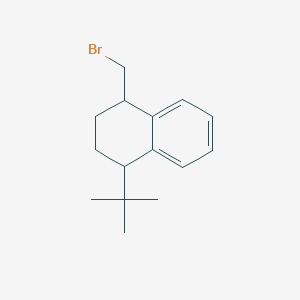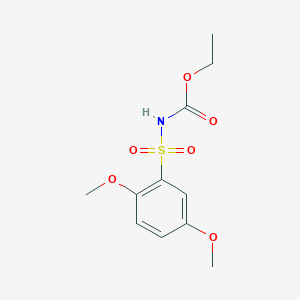![molecular formula C11H16O3 B14393734 6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one CAS No. 88536-89-4](/img/structure/B14393734.png)
6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one is a complex organic compound characterized by its unique molecular structure. This compound contains a total of 31 bonds, including 15 non-hydrogen bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one involves multiple steps, typically starting with the preparation of the cyclopenta[c]furan core. This core can be synthesized through a series of cyclization reactions, followed by the introduction of the methyl and oxopropyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include purification steps such as distillation or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one: shares similarities with other cyclopenta[c]furan derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and molecular structure, which confer distinct chemical and biological properties. These properties make it valuable for various research and industrial applications.
Propiedades
Número CAS |
88536-89-4 |
|---|---|
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
3a-methyl-4-(2-oxopropyl)-4,5,6,6a-tetrahydro-1H-cyclopenta[c]furan-3-one |
InChI |
InChI=1S/C11H16O3/c1-7(12)5-8-3-4-9-6-14-10(13)11(8,9)2/h8-9H,3-6H2,1-2H3 |
Clave InChI |
QVRJPSQPUFGSSN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1CCC2C1(C(=O)OC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Hydroxy-2',6'-dimethoxy-4'-methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393675.png)

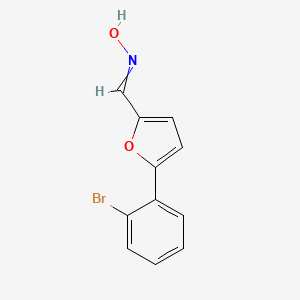
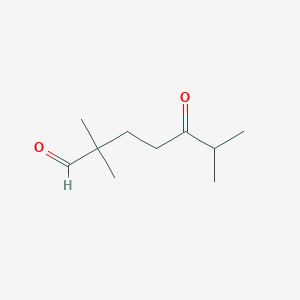

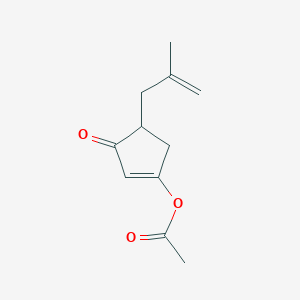
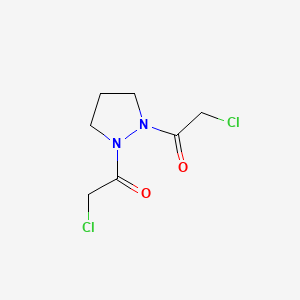
![1a-(4-Methylpent-4-en-1-yl)-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14393713.png)

